molecular formula C11H8N4OS B8466866 2-cyano-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-cyano-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B8466866
M. Wt: 244.27 g/mol
InChI Key: XPXLHOZMOLCTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H8N4OS and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

2-cyano-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H8N4OS/c12-7-6-9(16)13-11-15-14-10(17-11)8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15,16)

InChI Key

XPXLHOZMOLCTOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-phenyl-1,3,4-thiadiazol-2-amine (600 mg, 3.3 mmol), cyano acetic acid (300 mg, 3.6 mmol), and EDC-HCl (861 mg, 4.5 mmol) were stirred in acetonitrile (15 mL) at room temperature for 2 hours. The mixture was diluted with aqueous 1N HCl and the aqueous phase was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was triturated with ethyl acetate/hexanes (1/9) to afford 2-cyano-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide as a white solid which was used without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
861 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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